Ethyl 1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxylate
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Description
Scientific Research Applications
Structural Studies and Conformational Analysis
Research on structurally similar compounds, such as ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, has utilized advanced techniques like 2D NMR spectroscopy to elucidate conformational behaviors and structural characteristics (Arias-Pérez et al., 1995). Such studies provide foundational insights into the molecular structure and dynamics that could be applicable for Ethyl 1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxylate, enhancing understanding of its potential interactions and functionalities in various scientific applications.
Synthetic Applications and Methodologies
The development of synthetic methodologies involving piperidine derivatives highlights the versatility of these compounds in organic synthesis. For instance, alkoxycarbonylpiperidines have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, showcasing the potential of incorporating piperidine structures into complex organic molecules (Takács et al., 2014). This reflects on the synthetic utility of Ethyl 1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxylate in constructing novel organic compounds with potential applications in medicinal chemistry and material science.
Catalytic Applications and Chemical Transformations
Research involving catalytic processes, such as ruthenium-catalyzed carbonylation reactions, demonstrates the significance of catalysis in achieving complex chemical transformations (Inoue et al., 2009). These methodologies could be relevant to the functionalization and further derivatization of Ethyl 1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxylate, enabling the exploration of its applications in creating novel materials or pharmaceutical agents.
properties
IUPAC Name |
ethyl 1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-25-16-7-5-6-14-12-15(20(24)27-17(14)16)18(22)21-10-8-13(9-11-21)19(23)26-4-2/h5-7,12-13H,3-4,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPIRWWVZZEHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate |
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